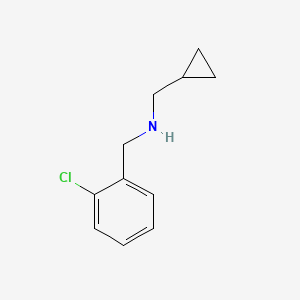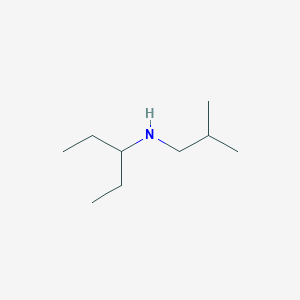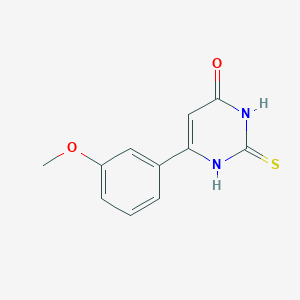![molecular formula C11H14Cl2N2O B1414796 N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide CAS No. 1042624-06-5](/img/structure/B1414796.png)
N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide
Übersicht
Beschreibung
“N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide” is a chemical compound with the molecular formula C11H14Cl2N2O and a molecular weight of 261.15 . It is also known by its synonyms N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide and Acetamide, N-[2-[[(2,4-dichlorophenyl)methyl]amino]ethyl]- .
Synthesis Analysis
The synthesis of this compound involves a two-step process . Initially, the intermediate 6-methyl-3-(thietan-3-yl) pyrimidine-2,4 (1 H ,3 H )-dione 3 is obtained by the reaction of 6-methyluracil 2 with chloromethylthiiran . The reaction of derivative 3 with N-(2,6-dichlorophenyl)-2-chloroacetamide 4 gives the final acetamide 1 . The structure of the compound is confirmed by 1 H NMR and IR spectroscopy and clearly proved by X-ray diffraction analysis .Molecular Structure Analysis
According to X-ray diffraction analysis, molecules of acetamide 1 form orthorhombic crystals with the space group Pna 2 1 . Computer modeling at the PBE/3ζ, PBE/cc-pVDZ and PBE/SV (P) levels showed that its conformational behavior is determined by internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.15 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Molecular Characterization and Synthesis
Molecular Docking and Anticancer Activity : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a structural resemblance to the requested chemical, was synthesized and characterized. It showed potential anticancer activity through in silico modeling, targeting the VEGFr receptor. Its molecular structure, including intermolecular hydrogen bonds, was elucidated (Sharma et al., 2018).
Potential Pesticide Properties : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, structurally related to the compound , have been characterized and shown potential as pesticides. Their structures were determined using X-ray powder diffraction, providing detailed molecular data (Olszewska et al., 2009).
Molecular Interactions and Structural Analysis
Spatial Orientation and Anion Coordination : Research on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, similar in structure to the target compound, reveals insights into spatial orientations and anion coordination. The study demonstrated different conformations and molecular interactions, suggesting potential applications in material science or drug design (Kalita & Baruah, 2010).
Antimicrobial Activity of Derivatives : Novel derivatives of acetamides, including those structurally related to the target compound, have been synthesized and shown to possess antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Mistry et al., 2009).
Therapeutic Applications and Drug Development
Antiviral and Antiapoptotic Effects : An anilidoquinoline derivative structurally similar to the target compound showed significant antiviral and antiapoptotic effects, particularly in treating Japanese encephalitis. This indicates the potential of such compounds in antiviral drug development (Ghosh et al., 2008).
Inhibition of α-Glucosidase : Derivatives of 1,3,4-oxadiazole, structurally akin to the target compound, have shown potent α-glucosidase inhibitory potential. This highlights their potential as drug leads for conditions like diabetes (Iftikhar et al., 2019).
Pharmacological Characterization : Complementary pharmacological and toxicological data on N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl) acetamide, a compound with similarities to the target, provide valuable insights for drug development and safety profiling (Déciga-Campos et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[(2,4-dichlorophenyl)methylamino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-8(16)15-5-4-14-7-9-2-3-10(12)6-11(9)13/h2-3,6,14H,4-5,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOBWCUMOXEFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1414715.png)
![Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B1414717.png)
![N-[(2,6-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1414719.png)

![(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B1414722.png)



amine](/img/structure/B1414733.png)
amine](/img/structure/B1414734.png)

![3-{[(Quinolin-8-yl)amino]methyl}phenol](/img/structure/B1414736.png)